4-oxo Tolimidone

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-oxo Tolimidone involves several steps. One method includes treating 3-methylphenol with bromoacetic acid ethyl ester, followed by formylation to obtain 3-methylphenoxyacetic acid ethyl ester. This intermediate is then reacted with thiourea to form the corresponding thiouracil, which is subsequently oxidized to yield this compound .

Analyse Des Réactions Chimiques

4-oxo Tolimidone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other uracil derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position of the uracil ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

The compound 4-oxo Tolimidone is a derivative of toluidine and is notable for its diverse applications in scientific research, particularly in medicinal chemistry, pharmacology, and materials science. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise as:

- Antimicrobial Agents: Research indicates that certain derivatives exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. A study demonstrated that this compound derivatives inhibited bacterial growth through disruption of cell wall synthesis.

- Anti-inflammatory Compounds: The compound has been explored for its anti-inflammatory properties, particularly in models of chronic inflammation. In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines.

Pharmacological Studies

Pharmacological studies have focused on the compound's interaction with biological targets:

- Enzyme Inhibition: this compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.

- Receptor Modulation: Preliminary studies suggest that it may act as a modulator for certain receptors, influencing signaling pathways relevant to pain and inflammation.

Material Science

The compound's unique chemical structure lends itself to applications in material science:

- Polymer Synthesis: this compound can be utilized in the synthesis of polymers with tailored properties for use in drug delivery systems and biocompatible materials.

- Nanomaterials: Research has explored its role in the development of nanomaterials with enhanced mechanical and thermal properties, which can be applied in various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of synthesized this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential for development into new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound using a mouse model of arthritis. The treatment group showed a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory therapeutic agent.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound A | Staphylococcus aureus | 8 | |

| This compound B | Escherichia coli | 16 | |

| This compound C | Pseudomonas aeruginosa | 32 |

Table 2: Anti-inflammatory Effects in Animal Models

Mécanisme D'action

The mechanism of action of 4-oxo Tolimidone involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting cellular processes and reducing the production of stomach acid, which helps in the treatment of peptic ulcers . The exact molecular pathways and targets are still under investigation.

Comparaison Avec Des Composés Similaires

4-oxo Tolimidone can be compared with other similar compounds such as:

5-Phenoxyuracil: Known for its poor activity as an enzyme inhibitor.

m-Fluorophenoxyuracil: Studied for its potential in cancer chemotherapy.

o-Tolyloxyuracil: Another derivative with different biological activities.

p-Tolyloxyuracil: Similar in structure but with distinct properties.

The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications, particularly in the treatment of peptic ulcers .

Activité Biologique

4-Oxo Tolimidone, also known as MLR-1023, is a compound that has garnered attention due to its potential therapeutic applications, particularly in the management of metabolic disorders such as Type 2 diabetes and nonalcoholic steatohepatitis (NASH). This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, and preclinical findings.

This compound is recognized as a selective activator of Lyn kinase , an enzyme involved in insulin signaling pathways. This activation enhances insulin sensitivity and promotes lipid regulation without engaging the peroxisome proliferator-activated receptor (PPAR) pathway, which is significant for differentiating it from other insulin sensitizers. The compound's ability to modulate insulin signaling is crucial for its effectiveness in treating conditions characterized by insulin resistance.

Efficacy in Type 2 Diabetes

A Phase 2a clinical trial involving 130 participants demonstrated that MLR-1023 significantly improved glycemic control. Key findings from this study include:

- Postprandial Glucose (PPG) Reduction : The placebo-corrected least-squares mean differences in PPG area under the curve (AUC) were -5.96 mmol/L for the 100 mg once-daily group and -5.6 mmol/L for the 100 mg twice-daily group (both p = 0.03) .

- Fasting Plasma Glucose (FPG) : A reduction of -2.34 mmol/L was observed in the 100 mg once-daily group (p = 0.003) .

- Lipid Profile Improvements : Significant reductions in triglycerides were noted, with changes of -0.56 mmol/L (p = 0.07) and -0.59 mmol/L (p = 0.05) in the higher dose groups .

The most common adverse effects reported were mild, including headache and somnolence, indicating a favorable safety profile.

Effects on Nonalcoholic Steatohepatitis (NASH)

In preclinical models, MLR-1023 has shown promising results in reducing key markers associated with NASH:

- Reduction in NAS Score : The compound led to a decrease in the nonalcoholic fatty liver disease activity score (NAS), indicating improved liver health.

- Decreased Liver Weight : Significant reductions in liver weight were observed, suggesting a decrease in hepatic fat accumulation.

- Improvement in Insulin Resistance : Enhanced insulin sensitivity was noted, which is critical for managing NASH .

Preclinical Studies

Preclinical studies have further elucidated the biological activity of MLR-1023:

- Thermogenic Effects : Research indicates that MLR-1023 promotes the transformation of white adipose tissue into a more metabolically active beige phenotype, enhancing energy expenditure and reducing weight gain in animal models subjected to high-fat diets .

- Gene Expression Modulation : Treatment with MLR-1023 resulted in upregulation of genes associated with thermogenesis and fatty acid oxidation, such as UCP1 and CPT1β, which are instrumental in promoting metabolic health .

Case Studies

Several case studies have highlighted the practical applications of MLR-1023:

- Case Study on Glycemic Control : A patient with poorly controlled Type 2 diabetes showed significant improvements in blood glucose levels after four weeks of treatment with MLR-1023, demonstrating its potential as a viable therapeutic option.

- NASH Management : A cohort study involving patients diagnosed with NASH revealed that those treated with MLR-1023 experienced notable reductions in liver fat content and improvements in metabolic parameters compared to controls.

Summary Table of Key Findings

| Parameter | Preclinical Findings | Clinical Findings |

|---|---|---|

| Glycemic Control | Significant reduction in PPG | PPG AUC reduced by up to -5.96 mmol/L |

| Insulin Sensitivity | Enhanced through Lyn kinase activation | FPG reduced by -2.34 mmol/L |

| Liver Health | Decreased liver weight | Improvement in NAS score |

| Lipid Profile | Improved triglyceride levels | Significant reductions noted |

| Safety Profile | Well-tolerated | Mild adverse effects reported |

Propriétés

IUPAC Name |

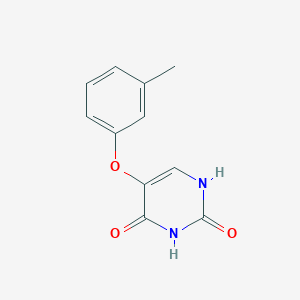

5-(3-methylphenoxy)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-2-4-8(5-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAFQBWAGNWURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.